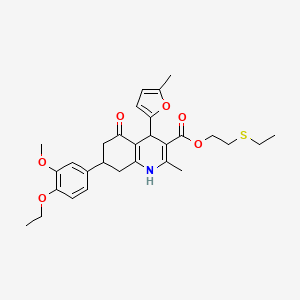![molecular formula C24H22N4O3 B11594801 (2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594801.png)
(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidine core.
Attachment of the piperidine-1-carbonyl group: This can be done through an amide coupling reaction using a piperidine derivative and a carboxylic acid or ester precursor.
Formation of the prop-2-enenitrile moiety: This step typically involves a condensation reaction between an aldehyde or ketone and a nitrile precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE:
作用機序
The mechanism by which (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA/RNA Interactions: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.
類似化合物との比較
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE: can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.
Phenoxy-substituted compounds:
Piperidine-containing compounds: These compounds feature a piperidine ring, which can influence their pharmacokinetic properties and therapeutic potential.
By comparing these compounds, researchers can identify the unique features and advantages of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-PIPERIDINE-1-CARBONYL]PROP-2-ENENITRILE , such as its specific biological activity or chemical reactivity.
特性
分子式 |
C24H22N4O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
(E)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H22N4O3/c1-17-9-8-14-28-21(17)26-22(31-19-10-4-2-5-11-19)20(24(28)30)15-18(16-25)23(29)27-12-6-3-7-13-27/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3/b18-15+ |
InChIキー |
NTWXJUPMISYJLK-OBGWFSINSA-N |
異性体SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N3CCCCC3)OC4=CC=CC=C4 |
正規SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N3CCCCC3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(butan-2-yloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B11594720.png)
![2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11594725.png)
![(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594729.png)
![propan-2-yl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11594733.png)
![3-{2-[(2-Chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11594739.png)
![methyl 4-{[7-(4-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B11594743.png)
![ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594750.png)
![8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11594752.png)
![1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11594755.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11594760.png)

![2-[(2-Chlorophenoxy)methyl]-5-[(4-methoxybenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11594767.png)
![4-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11594786.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594824.png)
